molecular formula C12H18N2O2 B14899587 3-hydroxy-1,6-dimethyl-2-(pyrrolidin-1-ylmethyl)pyridin-4(1H)-one

3-hydroxy-1,6-dimethyl-2-(pyrrolidin-1-ylmethyl)pyridin-4(1H)-one

Cat. No.: B14899587
M. Wt: 222.28 g/mol
InChI Key: HAKOJYUPLDIZTA-UHFFFAOYSA-N
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Description

3-hydroxy-1,6-dimethyl-2-(pyrrolidin-1-ylmethyl)pyridin-4(1H)-one is a synthetic organic compound that belongs to the class of pyridinones

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-hydroxy-1,6-dimethyl-2-(pyrrolidin-1-ylmethyl)pyridin-4(1H)-one typically involves multi-step organic reactions. A common approach might include:

    Formation of the Pyridinone Core: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the Pyrrolidinyl Group: This step might involve nucleophilic substitution reactions where a pyrrolidine derivative is introduced.

    Hydroxylation and Methylation: These steps can be carried out using specific reagents under controlled conditions to introduce the hydroxyl and methyl groups.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include:

    Catalysis: Using catalysts to improve reaction efficiency.

    Purification: Employing techniques such as crystallization or chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, potentially forming ketones or carboxylic acids.

    Reduction: Reduction reactions might convert the compound into alcohols or amines.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce various functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or chromium trioxide.

    Reducing Agents: Like lithium aluminum hydride or sodium borohydride.

    Substitution Reagents: Including halides or other nucleophiles.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a ketone, while reduction could produce an alcohol.

Scientific Research Applications

3-hydroxy-1,6-dimethyl-2-(pyrrolidin-1-ylmethyl)pyridin-4(1H)-one could have various applications in scientific research:

    Chemistry: As a building block for synthesizing more complex molecules.

    Biology: Studying its effects on biological systems, potentially as an enzyme inhibitor or receptor ligand.

    Medicine: Investigating its potential as a therapeutic agent for treating diseases.

    Industry: Using it in the development of new materials or chemical processes.

Mechanism of Action

The mechanism of action of this compound would depend on its specific interactions with molecular targets. It might:

    Bind to Enzymes: Inhibiting their activity by occupying the active site.

    Interact with Receptors: Modulating signal transduction pathways.

    Affect Cellular Processes: Influencing processes such as cell division or apoptosis.

Comparison with Similar Compounds

Similar Compounds

    2-hydroxy-1,6-dimethylpyridin-4(1H)-one: Lacks the pyrrolidinyl group.

    3-hydroxy-1,6-dimethyl-2-(methylamino)pyridin-4(1H)-one: Has a different substituent on the nitrogen atom.

Uniqueness

3-hydroxy-1,6-dimethyl-2-(pyrrolidin-1-ylmethyl)pyridin-4(1H)-one is unique due to its specific substitution pattern, which might confer distinct biological activities or chemical reactivity compared to similar compounds.

Properties

Molecular Formula

C12H18N2O2

Molecular Weight

222.28 g/mol

IUPAC Name

3-hydroxy-1,6-dimethyl-2-(pyrrolidin-1-ylmethyl)pyridin-4-one

InChI

InChI=1S/C12H18N2O2/c1-9-7-11(15)12(16)10(13(9)2)8-14-5-3-4-6-14/h7,16H,3-6,8H2,1-2H3

InChI Key

HAKOJYUPLDIZTA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=O)C(=C(N1C)CN2CCCC2)O

Origin of Product

United States

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